N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a morpholine ring, and a tert-butylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques with reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromene core, potentially converting it to a dihydrochromene derivative.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitrated derivatives of the tert-butylphenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biochemical pathways.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites.
Pathways Involved: The pathways affected by this compound could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares the tert-butylphenyl group but has a different core structure, leading to different chemical properties and applications.
N-(4-tert-Butylphenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: Another compound with a tert-butylphenyl group, but with a thieno[2,3-d]pyrimidin core, used in different research contexts.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, morpholine ring, and tert-butylphenyl group
Properties
Molecular Formula |
C26H30N2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-26(2,3)20-10-8-18(9-11-20)22(28-12-14-31-15-13-28)17-27-24(29)21-16-19-6-4-5-7-23(19)32-25(21)30/h4-11,16,22H,12-15,17H2,1-3H3,(H,27,29) |
InChI Key |
FJTVORKJNWPTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
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